3-Iodo-3'-methylbenzophenone
CAS No.: 951887-36-8
Cat. No.: VC2282446
Molecular Formula: C14H11IO
Molecular Weight: 322.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 951887-36-8 |
|---|---|
| Molecular Formula | C14H11IO |
| Molecular Weight | 322.14 g/mol |
| IUPAC Name | (3-iodophenyl)-(3-methylphenyl)methanone |
| Standard InChI | InChI=1S/C14H11IO/c1-10-4-2-5-11(8-10)14(16)12-6-3-7-13(15)9-12/h2-9H,1H3 |
| Standard InChI Key | DFJZTERJPKIVOF-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)C(=O)C2=CC(=CC=C2)I |
| Canonical SMILES | CC1=CC(=CC=C1)C(=O)C2=CC(=CC=C2)I |
Introduction
Synthesis Methods
While specific synthesis methods for 3-Iodo-3'-methylbenzophenone are not detailed in the available literature, compounds with similar structures often involve reactions like the Friedel-Crafts acylation or Ullmann coupling, which are common in organic synthesis. These methods typically require careful control of reaction conditions to achieve high yields and purity.
Comparison with Similar Compounds
Future Research Directions
Given the structural similarity of 3-Iodo-3'-methylbenzophenone to compounds with known biological activities, further research could focus on exploring its potential as a precursor for synthesizing bioactive molecules or evaluating its direct biological effects. This might involve assessing its interactions with cellular targets or its role in modulating enzyme activity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume